molecular formula C18H18ClN3O3 B12922304 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one CAS No. 61741-57-9

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one

Cat. No.: B12922304
CAS No.: 61741-57-9
M. Wt: 359.8 g/mol
InChI Key: GOBIDAVGARPQKZ-UHFFFAOYSA-N
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Description

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound with the molecular formula C18H18ClN3O2 It is a member of the quinazolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinazolin-4(1H)-one and 3,4-dimethoxyphenethylamine.

    Condensation Reaction: The key step involves the condensation of 6-chloroquinazolin-4(1H)-one with 3,4-dimethoxyphenethylamine in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, process intensification, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinazolinone analogs with hydrogenated functional groups.

    Substitution: Substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In the context of cancer treatment, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-N-(3,4-dimethoxyphenethyl)-4-quinazolinamine: A structurally similar compound with potential biological activities.

    3,4-Dimethoxyphenethyl isothiocyanate: Another derivative of 3,4-dimethoxyphenethylamine with distinct chemical properties.

    6-Chloro-2-quinazolinamine: A related quinazolinone compound with different substituents.

Uniqueness

6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61741-57-9

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

6-chloro-2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H18ClN3O3/c1-24-15-6-3-11(9-16(15)25-2)7-8-20-18-21-14-5-4-12(19)10-13(14)17(23)22-18/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,23)

InChI Key

GOBIDAVGARPQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC

Origin of Product

United States

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